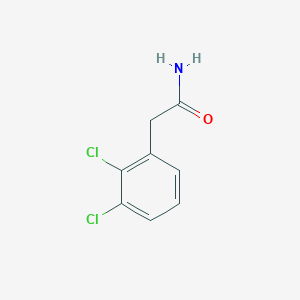

(2,3-Dichloro-phenyl)-acetamide

Description

General Context of Dichlorophenyl Acetamide (B32628) Derivatives in Chemical Research

Dichlorophenyl acetamide derivatives represent a significant class of compounds within chemical and medicinal research. The core structure, featuring a dichlorinated phenyl ring attached to an acetamide group, serves as a versatile scaffold for developing new molecules with a wide range of potential applications. Acetamide-bearing molecules are known to possess diverse pharmacological properties, including antimicrobial, anticancer, herbicidal, antibacterial, antifungal, and antioxidant activities. researchgate.net The flexibility in synthesizing these derivatives allows for the exploration of a broad spectrum of biological activities. galaxypub.co

Researchers have investigated various isomers of dichlorophenyl acetamides for their potential in medicine and materials science. For instance, derivatives of 2-(3,4-Dichlorophenyl)acetamide have been studied for their potential in treating neurological disorders and inflammation. ontosight.ai Furthermore, chloroacetamide derivatives, a closely related class, are noted for their mild electrophilic nature, enabling them to react with amino acids like cysteine and histidine, which is useful in cross-linking biomolecules with proteins. researchgate.net The development of new acetamide derivatives as selective COX-II inhibitors is another active area of research, aiming to create anti-inflammatory agents with fewer side effects. galaxypub.co The synthesis of novel chloroacetamide derivatives has also been explored for their potential as herbicides. researchgate.net This broad interest underscores the importance of the dichlorophenyl acetamide framework in designing new functional molecules.

Scope and Significance of Academic Inquiry into N-(2,3-Dichlorophenyl)acetamide

Academic inquiry into N-(2,3-Dichlorophenyl)acetamide, also known as 2,3-dichloroacetanilide, has focused on its synthesis, structural characterization, and its role as a precursor in the synthesis of other complex molecules. nih.govnih.gov The compound is typically synthesized through the reaction of 2,3-dichloroaniline (B127971) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. chemsrc.com

A significant portion of the research on N-(2,3-Dichlorophenyl)acetamide has been dedicated to elucidating its precise three-dimensional structure through X-ray crystallography. researchgate.net These studies have provided detailed insights into its molecular conformation, including bond lengths, bond angles, and intermolecular interactions. A key finding is that the amide hydrogen atom is involved in both an intramolecular hydrogen bond with the ortho-positioned chlorine atom and an intermolecular hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. researchgate.net This hydrogen bonding pattern influences the molecular packing in the solid state, with molecules linking into chains. iucr.org

The conformation of the N-H bond relative to the chloro substituents on the phenyl ring has been a point of interest, with studies showing it is syn to both the ortho and meta chloro groups. researchgate.netresearchgate.net This structural information is valuable for understanding the effects of substituent positions on the crystal structures of N-aromatic amides. iucr.org Furthermore, N-(2,3-Dichlorophenyl)acetamide and its derivatives, such as 2-Chloro-N-(2,3-dichlorophenyl)acetamide, have been used as starting materials or intermediates in the synthesis of compounds with potential antidepressant activity. nih.gov The characterization of N-(2,3-Dichlorophenyl)acetamide has been accomplished using various spectroscopic techniques, including infrared (IR), Nuclear Magnetic Resonance (NMR), and Nuclear Quadrupole Resonance (NQR) spectroscopy. researchgate.net

| Property | Value | Source |

| IUPAC Name | N-(2,3-dichlorophenyl)acetamide | nih.gov |

| Molecular Formula | C₈H₇Cl₂NO | nih.govchemicalbook.com |

| Molecular Weight | 204.05 g/mol | nih.govchemicalbook.com |

| CAS Number | 23068-36-2 | nih.govchemsrc.com |

| Density | 1.393 g/cm³ | chemsrc.com |

| Boiling Point | 351.7°C at 760 mmHg | chemsrc.com |

| XLogP3 | 2.1 | nih.gov |

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a | 4.7524 (5) Å | researchgate.net |

| b | 12.246 (1) Å | researchgate.net |

| c | 15.140 (1) Å | researchgate.net |

| β | 98.915 (7)° | researchgate.net |

| Volume | 870.5 (1) ų | researchgate.net |

| Z | 4 | researchgate.net |

| Calculated Density | 1.557 Mg m⁻³ | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

2-(2,3-dichlorophenyl)acetamide |

InChI |

InChI=1S/C8H7Cl2NO/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H2,11,12) |

InChI Key |

PYQOCSWUJCVOTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,3 Dichlorophenyl Acetamide

Established Synthetic Pathways for N-(2,3-Dichlorophenyl)acetamide and Related Analogs

The synthesis of N-(2,3-dichlorophenyl)acetamide and its analogs is primarily achieved through well-established chemical reactions. These methods, including acylation, microwave-assisted synthesis, and palladium-catalyzed reactions, provide reliable routes to this class of compounds.

Acylation Reactions Involving Aniline (B41778) Derivatives and Acyl Chlorides

The most common and direct method for synthesizing N-(2,3-dichlorophenyl)acetamide is the acylation of 2,3-dichloroaniline (B127971). chemicalbook.com This reaction involves treating 2,3-dichloroaniline with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640). vedantu.comresearchgate.net The reaction proceeds through a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product. libretexts.org The reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrogen chloride that is formed. vedantu.compearson.com

This method is widely applicable to a variety of substituted anilines and acyl chlorides, allowing for the synthesis of a diverse range of N-arylacetamide derivatives. nih.govtandfonline.comarabjchem.org

Microwave-Assisted Synthetic Approaches for Acetamide (B32628) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajrconline.orgrsc.org The synthesis of acetamide derivatives, including N-(2,3-dichlorophenyl)acetamide, can be significantly expedited using microwave irradiation. researchgate.netirjmets.comresearchgate.net This technique promotes efficient and rapid heating of the reaction mixture, leading to faster reaction rates. ajrconline.orgnih.gov

Microwave-assisted methods are often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and environmental impact. researchgate.netirjmets.com For example, the reaction of 3,4-dichloroaniline (B118046) with chloroacetyl chloride can be efficiently carried out under microwave irradiation to produce the corresponding acetamide derivative. irjmets.com This approach has been successfully applied to the synthesis of various N-arylacetamides and related heterocyclic compounds. researchgate.netnih.gov

Palladium-Catalyzed Synthetic Methods for Chloroacetamide Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. mdpi.com These methods offer a versatile and efficient means for the formation of carbon-carbon and carbon-nitrogen bonds. The synthesis of α-aryl acetamides can be achieved through the palladium-catalyzed α-arylation of 2-chloroacetamides. nih.govnih.gov This reaction typically involves the coupling of an aryl boronic acid or an organotrifluoroborate salt with a 2-chloroacetamide (B119443) derivative in the presence of a palladium catalyst and a suitable base. nih.govnih.gov

This methodology has been successfully employed for the synthesis of a variety of α-(hetero)aryl amides and is tolerant of a wide range of functional groups. nih.govnih.gov Furthermore, palladium-catalyzed amidation of aryl halides provides another route to N-arylacetamides. acs.org An efficient catalytic system for the direct intermolecular α-arylation of acetamide derivatives with aryl chlorides has also been developed. nih.gov These palladium-based methods represent a significant advancement in the synthesis of complex acetamide derivatives. sci-hub.seresearchgate.net

Advanced Synthetic Strategies for N-(2,3-Dichlorophenyl)acetamide Derivatives

Building upon the foundational synthetic methods, more advanced strategies have been developed to access complex derivatives of N-(2,3-dichlorophenyl)acetamide, including heterocyclic conjugates and molecules containing a diazo functional group.

Synthesis of Heterocyclic Conjugates and Hybrid Molecules

N-(2,3-Dichlorophenyl)acetamide can serve as a scaffold for the synthesis of more complex molecules, including those containing heterocyclic rings. For instance, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and evaluated for their biological activities. nih.gov The synthesis of such hybrid molecules often involves multi-step reaction sequences. tandfonline.comrjptonline.org

One common approach involves the reaction of an appropriately substituted N-phenylacetamide with a reagent that can form a heterocyclic ring. For example, 4-amino-N-phenylacetamides can be converted to isothiocyanates, which then react with α-haloketones to form thiazole (B1198619) rings. nih.gov Another strategy involves the palladium-catalyzed intramolecular amination of phenylacetamide derivatives to construct oxindole-N-acetamide scaffolds. sci-hub.se These advanced synthetic methods enable the creation of diverse libraries of N-(2,3-dichlorophenyl)acetamide derivatives with potential applications in various fields.

Approaches for the Preparation of α-Diazo Acetamide Intermediates

α-Diazo acetamides are valuable intermediates in organic synthesis, known for their ability to undergo a variety of transformations, including carbene and carbenoid reactions. whiterose.ac.uk The synthesis of α-diazo acetamides can be achieved through several methods, most notably via diazo transfer reactions. whiterose.ac.ukorganic-chemistry.orgorganic-chemistry.org

Reactivity and Derivatization of N-(2,3-Dichlorophenyl)acetamide

The reactivity of N-(2,3-dichlorophenyl)acetamide is influenced by the electronic properties of both the halogenated phenyl ring and the acetamide moiety. The chlorine atoms on the phenyl ring are electron-withdrawing, which can activate the ring towards certain reactions while deactivating it towards others. The acetamide group also plays a significant role in modulating the molecule's reactivity.

Nucleophilic Substitution Reactions on Halogenated Phenyl Rings

Nucleophilic aromatic substitution (NAS) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For NAS to occur, the aromatic ring is typically rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of N-(2,3-dichlorophenyl)acetamide, the two chlorine atoms act as electron-withdrawing groups, which can facilitate nucleophilic attack on the phenyl ring.

The position of these electron-withdrawing groups relative to the leaving group is crucial. Generally, electron-withdrawing groups at the ortho and para positions to the leaving group provide the best activation for NAS. libretexts.org In N-(2,3-dichlorophenyl)acetamide, the chlorine atoms are ortho and meta to each other and to the acetamido group. While the acetamido group itself is not a typical leaving group in NAS, the chlorine atoms can potentially be displaced by strong nucleophiles under forcing conditions. The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

The general mechanism for nucleophilic aromatic substitution is as follows:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex).

Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring.

The reactivity of aryl halides in NAS reactions often follows the trend F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state. youtube.com

| Nucleophile | Potential Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | N-(2-chloro-3-methoxyphenyl)acetamide or N-(3-chloro-2-methoxyphenyl)acetamide | High temperature and pressure |

| Ammonia (NH₃) | N-(2-amino-3-chlorophenyl)acetamide or N-(3-amino-2-chlorophenyl)acetamide | High temperature and pressure |

| Thiolates (RS⁻) | N-(2-chloro-3-(alkylthio)phenyl)acetamide or N-(3-chloro-2-(alkylthio)phenyl)acetamide | Varies depending on the thiolate |

Hydrolysis Pathways of the Acetamide Moiety

The acetamide moiety of N-(2,3-dichlorophenyl)acetamide can undergo hydrolysis under both acidic and basic conditions to yield 2,3-dichloroaniline and acetic acid. psu.educdnsciencepub.comyoutube.com The mechanism of hydrolysis is dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, which increases the electrophilicity of the carbonyl carbon. cdnsciencepub.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,3-dichloroaniline as the leaving group, followed by deprotonation, yields acetic acid. cdnsciencepub.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon of the acetamide, forming a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate leads to the expulsion of the 2,3-dichloroaniline anion, which is a relatively poor leaving group. This is often the rate-determining step. The resulting carboxylic acid is then deprotonated by the base to form a carboxylate salt. youtube.com

Studies on the hydrolysis of other N-substituted amides have shown that the reaction is typically first-order with respect to the amide and the acid or base catalyst. psu.edu The rate of hydrolysis can be influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing chlorine atoms in N-(2,3-dichlorophenyl)acetamide can affect the rate of hydrolysis.

| Condition | Reagents | Major Products |

| Acidic | H₃O⁺, heat | 2,3-dichloroaniline, Acetic acid |

| Basic | OH⁻, heat | 2,3-dichloroaniline, Acetate (B1210297) |

Oxidation Reactions to N-Oxide Derivatives

The nitrogen atom of the acetamide group in N-(2,3-dichlorophenyl)acetamide can be oxidized to form an N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). libretexts.orgresearchgate.net The formation of N-oxides can significantly alter the chemical and biological properties of the parent molecule. researchgate.net

The mechanism of N-oxidation involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent. researchgate.net The presence of the aromatic ring and the carbonyl group can influence the reactivity of the nitrogen atom towards oxidation. In some cases, the N-hydroxy derivative may be formed as an intermediate. nih.govnih.gov

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | N-(2,3-dichlorophenyl)acetamide N-oxide |

| m-Chloroperoxybenzoic acid (m-CPBA) | N-(2,3-dichlorophenyl)acetamide N-oxide |

Acylation of Primary Amine Derivatives for Hybrid Structure Formation

The hydrolysis of N-(2,3-dichlorophenyl)acetamide yields 2,3-dichloroaniline, a primary aromatic amine. chemicalbook.comgoogle.combiorxiv.org This primary amine serves as a versatile building block for the synthesis of more complex molecules and hybrid structures through acylation reactions. Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form a new amide bond.

This synthetic strategy allows for the coupling of the 2,3-dichlorophenyl moiety with various other chemical scaffolds, leading to the creation of hybrid molecules with potentially novel properties. For example, the acylation of 2,3-dichloroaniline with a carboxylic acid containing another functional group can lead to the formation of a bifunctional molecule.

A representative example is the synthesis of 2,3-dichloro-4-hydroxyaniline from a related precursor, which highlights the utility of the dichloroaniline scaffold in further synthetic transformations. google.com The primary amine of 2,3-dichloroaniline can be readily acylated to introduce a wide range of functionalities.

| Acylating Agent | Product Class | Potential Application |

| Acetyl chloride | N-Aryl acetamide | Synthetic intermediate |

| Benzoyl chloride | N-Aryl benzamide | Pharmaceutical and materials science |

| Carboxylic acid with a heterocyclic moiety | Hybrid molecule with a heterocyclic component | Drug discovery |

Spectroscopic Characterization and Structural Elucidation of N 2,3 Dichlorophenyl Acetamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides valuable insights into the functional groups and vibrational modes of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. In N-(2,3-Dichlorophenyl)acetamide, characteristic vibrational bands confirm the presence of its key structural features.

The N-H stretching vibration of the secondary amide group is typically observed in the range of 3300–3500 cm⁻¹. For acetamide (B32628), this band appears around 3364 cm⁻¹ (asymmetric) and 3193 cm⁻¹ (symmetric) researchgate.net. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a strong absorption that generally occurs between 1630 and 1680 cm⁻¹. The N-H bending vibration, or the Amide II band, is found in the region of 1550–1620 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range, while C-H stretching from the methyl group of the acetamide moiety appears between 2840 and 3000 cm⁻¹ instanano.com. The C-Cl stretching vibrations from the dichlorophenyl ring typically appear in the fingerprint region, below 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300–3500 |

| C=O (Amide I) | Stretching | 1630–1680 |

| N-H (Amide II) | Bending | 1550–1620 |

| C-H (Aromatic) | Stretching | 3000–3100 |

| C-H (Methyl) | Stretching | 2840–3000 |

| C-Cl | Stretching | < 800 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the dichlorophenyl ring are often more prominent in the Raman spectrum. The C=C stretching vibrations of the aromatic ring typically appear in the 1400–1600 cm⁻¹ region. The C-Cl stretching vibrations also give rise to characteristic signals in the Raman spectrum. For instance, in a related compound, 2-Amino-3,5-dichloropyridine, FT-Raman spectral analysis was instrumental in assigning vibrational modes when compared with theoretical calculations tandfonline.com. Similarly, FT-Raman has been used to analyze other dichlorophenyl compounds, aiding in the complete vibrational assignment nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable technique for elucidating the precise molecular structure of organic compounds by providing information about the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Proton Environment Characterization

¹H-NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For N-(2,3-Dichlorophenyl)acetamide, the ¹H-NMR spectrum is expected to show distinct signals for the amide proton, the aromatic protons, and the methyl protons.

The amide proton (N-H) typically appears as a broad singlet in the downfield region, generally between 7.5 and 8.5 ppm, due to its acidic nature and quadrupole broadening from the nitrogen atom. The aromatic protons on the dichlorophenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns will depend on their positions relative to the chloro and acetamido substituents. The methyl protons (CH₃) of the acetamide group will appear as a sharp singlet in the upfield region, usually around 2.0–2.2 ppm. For comparison, in N-phenylacetamide, the methyl protons appear at 2.07 ppm rsc.org.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Amide) | 7.5–8.5 | Broad Singlet |

| Ar-H (Aromatic) | 7.0–8.0 | Multiplet |

| CH₃ (Methyl) | 2.0–2.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy for Carbon Backbone Elucidation

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region, typically between 165 and 175 ppm. The aromatic carbons of the dichlorophenyl ring will resonate in the range of 110–150 ppm. The specific chemical shifts will be influenced by the positions of the chlorine atoms and the acetamido group. The carbon atoms directly bonded to chlorine will be shifted downfield. The methyl carbon of the acetamide group will appear in the upfield region, typically around 20–30 ppm. For instance, in N-phenylacetamide, the methyl carbon signal is at 24.48 ppm rsc.org.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165–175 |

| Ar-C (Aromatic) | 110–150 |

| CH₃ (Methyl) | 20–30 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation Analysis

2D NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org In N-(2,3-Dichlorophenyl)acetamide, COSY would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). wikipedia.orgnih.gov For N-(2,3-Dichlorophenyl)acetamide, HSQC would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). sdsu.eduwikipedia.orgnih.gov HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For example, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the methyl protons and the carbonyl carbon. Correlations between the aromatic protons and various aromatic carbons would further confirm the substitution pattern on the phenyl ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound, confirming its elemental composition, and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to within a few parts per million (ppm). nih.gov This level of accuracy allows for the determination of a compound's unique elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions. nih.gov For N-(2,3-Dichlorophenyl)acetamide, HRMS can unequivocally confirm its molecular formula, C₈H₇Cl₂NO, by matching the experimentally measured mass to the theoretically calculated exact mass. The high resolving power of HRMS also allows for the separation of isotopic peaks, providing further confirmation of the presence of two chlorine atoms due to their characteristic isotopic pattern (³⁵Cl and ³⁷Cl). nih.gov

Table 2: HRMS Data for N-(2,3-Dichlorophenyl)acetamide

| Parameter | Value |

| Molecular Formula | C₈H₇Cl₂NO |

| Theoretical Monoisotopic Mass ([M]⁺) | 202.99047 Da |

| Hypothetical Experimental Mass | 202.99025 Da |

| Mass Error | -1.1 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thermofisher.comlcms.cz This technique is widely used in pharmaceutical analysis to assess the purity of a sample and confirm the identity of its components. nih.govlcms.cz In the analysis of N-(2,3-Dichlorophenyl)acetamide, an LC method would first separate the target compound from any starting materials, by-products, or degradation products. The eluent from the LC column is then introduced into the mass spectrometer, typically using an ionization source like electrospray ionization (ESI). The mass spectrometer provides the mass-to-charge ratio of the separated compound, confirming its identity. This combination of retention time from the LC and mass data from the MS provides a very high degree of confidence in the identification and purity assessment. thermofisher.com

Table 3: Illustrative LC-MS Parameters and Data for N-(2,3-Dichlorophenyl)acetamide

| Parameter | Value |

| LC Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Retention Time (Rt) | 8.2 minutes |

| Observed m/z | 204.00 (corresponding to [M+H]⁺) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. thermofisher.comnist.gov N-(2,3-Dichlorophenyl)acetamide possesses functional groups (amide N-H) that can lead to poor peak shape and thermal degradation in a GC system. jfda-online.com To overcome these issues, chemical derivatization is often employed to convert the analyte into a more volatile and stable form. jfda-online.comnih.gov Common methods include silylation, which replaces the active hydrogen on the amide with a trimethylsilyl (TMS) group.

Once derivatized, the compound is separated by the gas chromatograph and subsequently fragmented and detected by the mass spectrometer. The resulting mass spectrum displays a unique fragmentation pattern, or "fingerprint," which is characteristic of the molecule's structure and can be used for definitive identification by comparison to spectral libraries.

Table 4: Hypothetical GC-MS Fragmentation Data for the TMS-Derivative of N-(2,3-Dichlorophenyl)acetamide

| m/z Value | Proposed Fragment Identity | Description |

| 275 | [M]⁺ | Molecular ion of the TMS-derivatized compound. |

| 260 | [M-CH₃]⁺ | Loss of a methyl group from the TMS moiety. |

| 202 | [M-TMS]⁺ | Loss of the trimethylsilyl group. |

| 174 | [Cl₂C₆H₃NH]⁺ | Fragment corresponding to the dichlorinated aniline (B41778) portion. |

| 43 | [CH₃CO]⁺ | Acetyl cation, characteristic of the acetamide group. |

Electronic Spectroscopy for Absorption Characteristics

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ijnrd.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. ijnrd.org The spectrum provides information about the types of electronic transitions occurring within the molecule. nih.gov For N-(2,3-Dichlorophenyl)acetamide, the primary chromophore is the dichlorinated benzene ring, which gives rise to intense absorption bands corresponding to π → π* transitions. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group in the amide linkage, is also expected. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the solvent environment. researchgate.net Analysis of the UV-Vis spectrum helps confirm the presence of the aromatic and amide functionalities.

Table 5: Representative UV-Vis Absorption Data for N-(2,3-Dichlorophenyl)acetamide in Methanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Attributed Electronic Transition |

| ~210 nm | ~8,500 | π → π* (Benzene Ring) |

| ~245 nm | ~4,200 | π → π* (Benzene Ring) |

| ~285 nm | ~1,500 | n → π* (Carbonyl Group) |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the molecular structure of crystalline compounds. While specific crystallographic data for N-(2,3-Dichlorophenyl)acetamide is not widely available in the surveyed literature, the general methodology and the type of information that would be obtained can be described.

The process involves irradiating a single, high-quality crystal of N-(2,3-Dichlorophenyl)acetamide with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined.

Analysis of the crystal structure of analogous compounds, such as other substituted phenylacetamide derivatives, reveals that the conformation is largely defined by the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group. This angle is influenced by the steric and electronic effects of the substituents on the phenyl ring. In the case of N-(2,3-Dichlorophenyl)acetamide, the two chlorine atoms in ortho and meta positions would be expected to significantly influence the molecular conformation and the crystal packing.

Intermolecular interactions, such as hydrogen bonding (typically N-H···O) and weaker C-H···O or π-π stacking interactions, play a critical role in stabilizing the crystal lattice. These interactions dictate how the individual molecules arrange themselves, influencing physical properties like melting point and solubility. A full crystallographic study of N-(2,3-Dichlorophenyl)acetamide would provide a detailed map of these interactions.

A complete single-crystal X-ray diffraction analysis would yield a set of crystallographic parameters, which are typically presented in a standardized table. Although experimental data for the target compound is not available, a representative table of the kind of data that would be generated is shown below.

| Crystallographic Parameter | Expected Data for N-(2,3-Dichlorophenyl)acetamide |

| Crystal system | e.g., Monoclinic, Orthorhombic, etc. |

| Space group | e.g., P2₁/c, P-1, etc. |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Theoretical density of the crystal |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like N-(2,3-Dichlorophenyl)acetamide, ensuring its purity.

The analysis is typically performed using an automated elemental analyzer, which combusts a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen. Chlorine content is often determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

For N-(2,3-Dichlorophenyl)acetamide, with the molecular formula C₈H₇Cl₂NO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimentally determined values are then compared to these theoretical percentages. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

The expected results from an elemental analysis of N-(2,3-Dichlorophenyl)acetamide would be presented in a data table comparing the calculated and found values.

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 47.09 | Value would be determined experimentally |

| Hydrogen (H) | 3.46 | Value would be determined experimentally |

| Nitrogen (N) | 6.86 | Value would be determined experimentally |

| Chlorine (Cl) | 34.75 | Value would be determined experimentally |

| Oxygen (O) | 7.84 | Value would be determined experimentally |

Theoretical and Computational Investigations of N 2,3 Dichlorophenyl Acetamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the fundamental properties of molecules. By solving the Schrödinger equation, albeit in an approximate manner, these methods can predict molecular geometries, vibrational frequencies, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) has become a primary tool for computational studies of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry of N-(2,3-Dichlorophenyl)acetamide, predicting bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Experimental studies based on X-ray crystallography have determined the precise solid-state geometry of N-(2,3-Dichlorophenyl)acetamide. researchgate.net The compound crystallizes in a monoclinic system, and its structural parameters have been meticulously measured. researchgate.net The conformation of the N-H bond is reported to be syn to the chloro substituents at the ortho and meta positions. researchgate.netnih.gov DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), can reproduce these experimental geometries with remarkable accuracy. researchgate.net For instance, the C2–N–C5 bond angle is relatively large at 125.9 (3)°, a feature that can be explored computationally to understand steric interactions within the molecule. researchgate.net

Detailed vibrational assignments for the observed Fourier Transform Infrared (FTIR) and FT-Raman bands are achieved through DFT calculations. researchgate.netxisdxjxsu.asia The computed harmonic vibrational frequencies, after appropriate scaling, show excellent agreement with experimental spectra, allowing for a definitive assignment of vibrational modes to specific molecular motions. researchgate.netxisdxjxsu.asia

Table 1: Selected Experimental Crystal Structure Data for N-(2,3-Dichlorophenyl)acetamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.7524 (5) |

| b (Å) | 12.246 (1) |

| c (Å) | 15.140 (1) |

| β (°) | 98.915 (7) |

| Volume (ų) | 870.5 (1) |

| Z | 4 |

| Source: Acta Crystallographica Section E, 2007. researchgate.net |

Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational approach to quantum chemical calculations without relying on empirical parameters. While DFT has become more prevalent, comparative studies using both DFT and HF methods are valuable. nih.gov

HF calculations can be performed on N-(2,3-Dichlorophenyl)acetamide and related molecules to provide a baseline theoretical description. nih.gov When comparing results, DFT methods generally incorporate electron correlation more effectively than HF, leading to better agreement with experimental values for properties like bond lengths and vibrational frequencies. nih.gov However, the comparative analysis of results from both methods can offer deeper insights into the electronic structure and the importance of electron correlation effects in this class of molecules. nih.gov

Molecular Orbital Analysis

The electronic behavior, reactivity, and stability of a molecule are governed by its frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular reactivity and stability. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This indicates higher polarizability and a greater ease of undergoing electronic transitions. semanticscholar.org Computational studies on similar acetamide (B32628) derivatives using DFT methods determine the energies of these frontier orbitals. dergipark.org.trniscpr.res.in For N-(2,3-Dichlorophenyl)acetamide, the HOMO is expected to be localized primarily on the dichlorophenyl ring and the amide nitrogen, while the LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic properties. dergipark.org.trresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Acetamide Derivatives

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Dichloro Methoxy Chalcones | ~ -6.5 | ~ -2.0 | ~ 4.5 |

| Phenyl-N-(1,3-thiazol-2-yl)acetamides | ~ -6.4 | ~ -1.5 | ~ 4.9 |

| N-Aryl-2-(N-disubstituted) acetamides | ~ -6.0 | ~ -1.0 | ~ 5.0 |

| Note: These values are representative for related compound classes and illustrate typical energy ranges. Specific values for N-(2,3-Dichlorophenyl)acetamide require dedicated calculation. Sources: Semantic Scholar, 2023 semanticscholar.org; ResearchGate, 2021 researchgate.net; Royal Society of Chemistry, 2023 nih.gov |

Reactivity and Interaction Site Prediction

Computational methods are powerful tools for predicting how a molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orguni-muenchen.de The MESP is mapped onto the electron density surface, using a color scale to indicate different potential regions. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. researchgate.netyoutube.com

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. researchgate.netyoutube.com

Green Regions: Represent areas of neutral potential. researchgate.net

For N-(2,3-Dichlorophenyl)acetamide, MESP analysis is expected to show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. This makes it a primary site for electrophilic attack and hydrogen bond acceptance. researchgate.netxisdxjxsu.asia Conversely, a region of positive potential (blue) is anticipated around the amide (N-H) proton, identifying it as a key site for nucleophilic attack and hydrogen bond donation. researchgate.netxisdxjxsu.asia The dichlorophenyl ring will exhibit a more complex potential distribution due to the influence of the electron-withdrawing chlorine atoms. This detailed mapping provides a clear prediction of the molecule's intermolecular interaction behavior. xisdxjxsu.asia

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Exchange Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing insight into chemical bonding, charge delocalization, and hyperconjugative interactions. rsc.orgnih.govyoutube.com This analysis transforms the complex, delocalized molecular orbitals into localized, intuitive Lewis-type orbitals (i.e., classical bonding, lone pair, and antibonding orbitals). rsc.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. youtube.comwisc.edu These interactions, such as the donation of electron density from a filled lone pair orbital (n) to an empty antibonding orbital (π* or σ), stabilize the molecule. rsc.orgnih.gov The stabilization energy (E2) associated with these interactions is a measure of the strength of electron delocalization. nih.govwisc.edu For instance, in amide systems, a significant interaction involves the donation from the nitrogen lone pair (n_N) into the antibonding π orbital of the adjacent carbonyl group (π*_CO), which contributes to the planar nature of the amide bond. rsc.org

While specific NBO analysis data for (2,3-Dichloro-phenyl)-acetamide were not found in the reviewed literature, this methodology is widely applied to amides and aromatic systems to understand their stability and reactivity. nih.govnih.gov For a molecule like this compound, NBO analysis would be expected to quantify the delocalization between the nitrogen lone pair and the carbonyl group, as well as interactions involving the phenyl ring and the chloro substituents.

Fukui Indices for Local Reactivity Potential Assessment

Fukui functions are crucial descriptors within Density Functional Theory (DFT) for predicting the most reactive sites within a molecule. researchgate.netresearchgate.net These indices quantify how the electron density at a specific point in a molecule changes with a change in the total number of electrons, thereby identifying regions susceptible to different types of chemical attack. researchgate.netfaccts.de

The Fukui function can be condensed to atomic centers to predict site-specific reactivity:

f+ : Indicates reactivity towards a nucleophilic attack (electron acceptance). Regions with a high f+ value are electrophilic. faccts.de

f- : Indicates reactivity towards an electrophilic attack (electron donation). Regions with a high f- value are nucleophilic. faccts.de

f0 : Indicates reactivity towards a radical attack. nih.gov

These indices are calculated using the electron densities (or atomic charges) of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. faccts.de Although specific Fukui function calculations for this compound are not detailed in the available literature, studies on other acetamide derivatives demonstrate the utility of this approach. nih.govsemanticscholar.org For example, in related molecules, the carbonyl carbon is often identified as a primary site for nucleophilic attack, while the nitrogen and oxygen atoms can be involved in electrophilic interactions. researchgate.netnih.gov Such analysis helps in understanding the regioselectivity of chemical reactions. researchgate.net

Conformational Analysis and Intermolecular Interactions

Computational Studies on Hydrogen Bonding Networks in Dichlorophenyl Acetamides

Crystallographic studies of N-(2,3-Dichlorophenyl)acetamide reveal specific details about its conformation and hydrogen bonding. The conformation of the N–H bond is reported to be syn to the chloro substituents at the ortho or meta positions. researchgate.netnih.gov This conformation is similar to that observed in related compounds like N-(2,3-dimethylphenyl)acetamide. nih.gov

The amide hydrogen atom plays a dual role in the molecule's stability and crystal packing by participating in two types of hydrogen bonds simultaneously:

An intramolecular hydrogen bond with the ortho-chlorine atom (Cl).

An intermolecular hydrogen bond with the oxygen atom of the carbonyl group of an adjacent molecule. researchgate.net

This intermolecular N—H⋯O hydrogen bonding links the molecules into chains, a common structural motif in acetanilide (B955) derivatives. researchgate.netnih.gov The geometric parameters of these hydrogen bonds are critical for defining the supramolecular architecture of the crystal.

Table 1: Hydrogen-Bond Geometry for N-(2,3-Dichlorophenyl)acetamide Data derived from crystallographic studies.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O | 0.850 | 2.14 | 2.896 | 148 |

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts (e.g., Cl⋯H, Cl⋯Cl, H···H, O⋯H, C···H, Cl···π interactions)

While a specific Hirshfeld analysis for N-(2,3-Dichlorophenyl)acetamide was not available, studies on closely related chloro-substituted phenylacetamides provide significant insight. nih.goveurjchem.com For instance, analysis of similar structures reveals the prevalence of several key interactions that would be expected in the title compound:

H···H contacts: Typically represent the largest contribution to the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. researchgate.netnih.gov

Cl···H/H···Cl contacts: These are significant interactions in chloro-substituted compounds and appear as distinct "wings" or "spikes" in the fingerprint plots. nih.gov

O···H/H···O contacts: These correspond to the strong N—H···O hydrogen bonds that are crucial for the crystal packing. nih.govresearchgate.net

Cl···Cl and Cl···π contacts: Halogen-halogen and halogen-π interactions are also observed in the packing of many chlorinated organic molecules, influencing their solid-state architecture. eurjchem.com

A study on a highly chlorinated acetamide derivative identified Cl⋯H, Cl⋯Cl, Cl⋯C, H···H, O⋯H, C···H, and Cl···π interactions as important for crystal packing stabilization. eurjchem.com In another example, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the primary contacts were H···H (35.5%), H···Cl/Cl···H (19.2%), and O···H/H···O (11.6%). nih.gov

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Related Phenylacetamide Derivative Data is illustrative and based on analyses of similar chloro-substituted compounds.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | ~30-45 |

| Cl···H / H···Cl | ~19-20 |

| O···H / H···O | ~11-12 |

| C···H / H···C | ~11-21 |

| Cl···Cl | ~7-8 |

| Cl···C / C···Cl | ~3-7 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and stability of molecules in different environments, such as in solution. thieme-connect.comacs.org This method is particularly valuable for understanding processes that are difficult to observe experimentally. nih.gov

For a compound like this compound, MD simulations could be employed to investigate several key aspects:

Conformational Stability: To explore the rotational barriers around the amide bond and the phenyl-nitrogen bond, and to determine the most stable conformations in a solvated state.

Hydrogen Bond Dynamics: To study the lifetime and strength of the intermolecular N—H···O hydrogen bonds that define the molecule's aggregation behavior in solution. nih.gov

Solvent Interactions: To analyze how the molecule interacts with solvent molecules, which can influence its solubility and reactivity.

While specific MD simulation studies on this compound were not identified, research on other amides, such as acetamide and its derivatives, has successfully used this technique. nih.govresearchgate.netthieme-connect.com These studies investigate interactions with lipid bilayers and the dynamics of solvation, demonstrating the power of MD to link molecular properties to macroscopic behavior. nih.gov

Computational Prediction of Molecular Properties (General Methodologies)

The theoretical investigation of molecules like this compound relies on a variety of robust computational methodologies, primarily rooted in quantum mechanics. Density Functional Theory (DFT) is a widely used approach for predicting a vast range of molecular properties with a good balance of accuracy and computational cost. nih.govsemanticscholar.org

General methodologies for predicting molecular properties include:

Geometry Optimization: Calculating the lowest energy structure of the molecule, which provides key information on bond lengths, bond angles, and dihedral angles. researchgate.net

Vibrational Analysis: Calculating vibrational frequencies (e.g., IR and Raman spectra) to characterize the molecule and confirm that an optimized geometry corresponds to a true energy minimum.

Electronic Properties: Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate electronic properties such as HOMO-LUMO energy gaps, ionization potentials, electron affinities, and electronic absorption spectra. nih.gov

Reactivity Descriptors: As discussed, DFT is the foundation for calculating global and local reactivity descriptors like electronegativity, hardness, and Fukui functions to predict chemical behavior. researchgate.netnih.gov

Intermolecular Interactions: NBO and Hirshfeld surface analyses, typically performed on DFT-optimized geometries, provide detailed insights into the non-covalent forces governing molecular recognition and crystal packing. nih.govscirp.org

These computational tools, often used in combination, provide a comprehensive understanding of a molecule's intrinsic properties and behavior, guiding further experimental research. acs.org

Principles of Structure-Activity Relationship Analysis within Acetamide Scaffolds

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. Within the context of acetamide scaffolds, SAR studies are crucial for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. The acetamide core, characterized by an N-acyl group, provides a versatile framework for systematic modification. Key structural features that are typically explored in SAR studies of acetamide derivatives include the aromatic ring, the amide linker, and the N-phenyl substituents.

The general principles of SAR within acetamide scaffolds involve several key areas of modification:

Amide Linker Modification: The amide bond itself is a critical pharmacophoric feature, often participating in hydrogen bonding with biological targets. While less frequently modified than the terminal groups, alterations to the linker can impact conformational rigidity and stability.

N-Phenyl Group Alterations: Replacing or modifying the N-phenyl group with other aromatic or heterocyclic systems can lead to new interactions with the target protein, potentially improving binding affinity and selectivity.

SAR studies often employ a combination of synthetic chemistry to create analogs and biological assays to evaluate their activity. Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are also used to predict the activity of novel compounds and to understand the molecular basis of their interactions. For instance, QSAR models can identify key physicochemical parameters like lipophilicity (cLogP), polar surface area, and electronic variables that correlate with biological potency.

Stereochemical and Conformational Effects on Molecular Interaction

The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the molecular conformation of N-arylacetamides. The presence of substituents, particularly at the ortho position, can introduce steric hindrance that affects the planarity of the molecule. Specifically, the dihedral angle between the plane of the phenyl ring and the plane of the acetamide side chain is a critical conformational parameter.

In related N-(substituted-phenyl)-2,2-dichloro-acetamides, crystal structure analysis has shown that the substitution on the phenyl ring impacts the molecular geometry. researchgate.net For instance, the crystal structure of N-(2-chlorophenyl)-2,2-dichloro-acetamide reveals specific conformational arrangements dictated by the ortho-chloro substituent. researchgate.net While the specific crystal structure for the 2,3-dichloro analog is not detailed in the provided sources, the effects observed for 2-chloro and 3-chloro substitutions can be considered. An ortho-substituent (at position 2) generally forces the acetamide group out of the plane of the phenyl ring to a greater extent than a meta-substituent (at position 3) due to steric clash. This twisting alters the molecule's shape and can affect how it fits into a binding pocket. The 2,3-dichloro substitution pattern combines these electronic and steric influences, resulting in a unique conformational preference that defines its interaction profile with biological macromolecules.

Table 1: Comparison of Conformational Effects of Chloro Substitutions on N-Phenylacetamides

| Substitution Pattern | Expected Primary Influence | Impact on Phenyl-Acetamide Dihedral Angle |

| ortho (e.g., 2-Chloro) | Steric Hindrance | Significant increase in the twist angle |

| meta (e.g., 3-Chloro) | Electronic Effects | Moderate influence on the twist angle |

| para (e.g., 4-Chloro) | Electronic Effects | Minimal steric influence on the twist angle |

| 2,3-Dichloro | Combined Steric and Electronic | Complex interplay resulting in a specific, non-planar conformation |

The amide N-H bond is a crucial functional group for molecular recognition, primarily acting as a hydrogen bond donor. In secondary amides like N-(2,3-Dichlorophenyl)acetamide, the NHCO group typically adopts a trans configuration, which is energetically more favorable and facilitates the formation of linear hydrogen-bonded networks. scielo.org.mx This conformation is fundamental to the structure of peptides and proteins and is also a key feature in the supramolecular assembly of smaller amide-containing molecules in the solid state. scielo.org.mx

Exploration of Substituent Effects on Molecular Recognition

The nature and position of substituents on the N-phenylacetamide scaffold are primary determinants of its molecular recognition properties. Halogens, electron-withdrawing groups, and heterocyclic moieties can all modulate the interaction profile of the parent molecule.

Halogenation, as seen in N-(2,3-Dichlorophenyl)acetamide, significantly impacts a molecule's physicochemical properties and its capacity for intermolecular interactions. The chlorine atoms are strongly electron-withdrawing, which has several consequences:

Modulation of Acidity: The electron-withdrawing nature of the dichlorophenyl group increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. This can lead to more potent interactions with hydrogen bond acceptors in a receptor's active site.

Halogen Bonding: Chlorine atoms can act as halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site (e.g., a lone pair on an oxygen or nitrogen atom). This type of interaction can be a significant contributor to binding affinity and specificity.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a protein target.

The presence of two chlorine atoms, as in N-(2,3-Dichlorophenyl)acetamide, creates a distinct electronic and steric profile that governs its recognition by biological targets. These halogen atoms are critical features of the molecule's pharmacophore.

Benzotriazole: Studies have shown that 2,2-dichloro-N-(substituted phenyl) acetamides can be reacted with 1H-benzo[d]1,2,3-triazole to yield 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(substituted phenyl) acetamide derivatives. researchgate.net The benzotriazole moiety, with its multiple nitrogen atoms, can act as a hydrogen bond acceptor and participate in various non-covalent interactions, potentially enhancing the binding affinity of the parent compound.

Thiazole (B1198619): The thiazole ring is another common heterocyclic system incorporated into acetamide derivatives. For example, the synthesis and crystal structure of compounds like 2-(2,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide have been reported. nih.gov The thiazole ring can significantly alter the electronic properties and steric profile of the molecule and provides additional sites for hydrogen bonding. SAR studies on acetamide-sulfonamide conjugates have shown that a thiazole-substituted sulfonamide can lead to potent enzyme inhibition. nih.govmdpi.com

The introduction of these and other substituents allows for the fine-tuning of the molecule's interaction profile, leading to improved potency and selectivity for its intended biological target.

Table 2: Influence of Heterocyclic and Other Substituents on Acetamide Derivatives

| Substituent/Moiety | Potential Interactions Introduced | Example Compound Class | Reference |

| Benzotriazole | Hydrogen bond acceptance, π-π stacking | 2-(Benzotriazol-1-yl)-N-(phenyl)acetamides | researchgate.net |

| Thiazole | Hydrogen bond acceptance/donation, altered electronics | N-(Thiazol-2-yl)acetamides | nih.govnih.govmdpi.com |

| Sulfonamide | Strong hydrogen bond donation/acceptance | Acetamide-Sulfonamide Conjugates | nih.govmdpi.com |

| Pyrazine | Hydrogen bond acceptance | N-(Pyrazin-2-yl)acetamides | researchgate.net |

Emerging Research Directions and Future Perspectives for N 2,3 Dichlorophenyl Acetamide

Development of Novel Derivatization Strategies for Enhanced Molecular Functionality

The core structure of N-(2,3-Dichlorophenyl)acetamide serves as a versatile scaffold for the development of new derivatives with potentially enhanced or novel biological activities. Derivatization, the process of chemically modifying a compound to produce a new one with a different but related structure, is a key strategy in drug discovery and materials science.

Researchers are actively exploring the introduction of various functional groups to the N-(2,3-Dichlorophenyl)acetamide molecule. For instance, the synthesis of N-(2,3-dichlorophenyl)-2-((3-methylphenyl)thio)acetamide has been reported, introducing a thioether linkage and an additional phenyl ring. sigmaaldrich.com Another example is N-(2,3-dichlorophenyl)-2-(1-naphthyloxy)acetamide, which incorporates a bulky naphthyloxy group. uni.lu These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can influence its biological activity.

The goal of these derivatization strategies is to create a library of related compounds that can be screened for a wide range of applications. By systematically altering the structure, scientists can probe the structure-activity relationships (SAR), which are crucial for rational drug design. This involves understanding how specific changes in the molecular structure affect the compound's interaction with biological targets.

Advanced Computational Modeling for Predictive Research in Chemical Design

Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and guide experimental work. For N-(2,3-Dichlorophenyl)acetamide and its derivatives, computational modeling can provide insights into their structure, conformation, and potential interactions with biological macromolecules.

Techniques such as molecular docking and molecular dynamics simulations can be employed to predict how these compounds might bind to the active sites of proteins or other biological targets. For example, predicted collision cross-section (CCS) values are available for derivatives like N-(2,3-dichlorophenyl)-2-(1-naphthyloxy)acetamide, which can be used to help identify the compound in complex biological samples using ion mobility-mass spectrometry. uni.lu By simulating these interactions, researchers can prioritize the synthesis of derivatives that are most likely to exhibit the desired biological effects, thereby saving time and resources.

Exploration of Polypharmacology and Multi-Target Ligand Design Principles

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. This approach can be particularly beneficial for treating complex diseases that involve multiple pathways.

The scaffold of N-(2,3-Dichlorophenyl)acetamide is a promising starting point for the design of multi-target ligands. By incorporating different pharmacophores—the specific features of a molecule responsible for its biological activity—into a single derivative, it may be possible to create compounds that modulate several targets simultaneously.

For example, a derivative could be designed to inhibit two different enzymes involved in a disease process, or to act on a receptor and an enzyme. This requires a deep understanding of the structural requirements for binding to each target and the creative application of medicinal chemistry principles to combine these features in a single molecule. The exploration of such multi-target agents based on the N-(2,3-Dichlorophenyl)acetamide framework is an active area of research.

Integration of Omics Data in Elucidating Molecular Mechanisms

The "omics" revolution—encompassing genomics, proteomics, and metabolomics—has provided researchers with vast amounts of data on the molecular workings of biological systems. Integrating this data into the study of compounds like N-(2,3-Dichlorophenyl)acetamide can provide a more holistic understanding of their mechanisms of action.

If a derivative of N-(2,3-Dichlorophenyl)acetamide shows interesting biological activity, omics technologies can be used to investigate its effects on a global scale. For example, proteomics could identify all the proteins in a cell whose levels change upon treatment with the compound. Transcriptomics could reveal changes in gene expression. This information can help to identify the compound's primary targets and also uncover off-target effects and downstream signaling pathways.

This data-rich approach can help to build a comprehensive picture of how a compound perturbs a biological system, moving beyond a simple ligand-target interaction to a systems-level understanding of its effects.

Sustainable and Green Chemistry Approaches in Acetamide (B32628) Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. This "green chemistry" approach seeks to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The synthesis of acetamides, including N-(2,3-Dichlorophenyl)acetamide, is an area where green chemistry principles can be applied. Traditional methods for forming the amide bond often rely on harsh reagents and solvents. researchgate.net Researchers are now exploring more sustainable alternatives.

One promising approach is the use of carbon dioxide (CO2) as a renewable C1 feedstock. rsc.orgfao.orgrsc.org A recently developed method utilizes a rhodium catalyst with lithium iodide and lithium chloride as promoters to synthesize acetamides from CO2, methanol, hydrogen, and the corresponding amine. rsc.orgfao.orgrsc.org This process avoids the use of more hazardous acetylating agents.

Another green approach involves the use of isopropenyl acetate (B1210297) as a "green" acetylating reagent, which can be used under solvent- and catalyst-free conditions. researchgate.net These methods offer the potential to produce acetamides with a significantly lower environmental impact. The development of solvent-free and catalyst-free methods for amide synthesis represents a significant advancement in green chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-Dichloro-phenyl)-acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,3-dichloroaniline and chloroacetyl chloride. A base such as K₂CO₃ is used to deprotonate the amine, and the reaction is carried out in polar aprotic solvents (e.g., acetonitrile) under reflux or at room temperature. Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to chloroacetyl chloride), solvent choice, and reaction time (e.g., 24 hours for completion). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the acetamide group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl).

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide bond.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- Melting Point : Consistency with literature values (e.g., 121–124°C) confirms crystallinity .

Q. How do variations in substituent positions on the phenyl ring (e.g., 2,3-dichloro vs. 3,4-dichloro) affect the compound’s physicochemical properties?

- Methodological Answer : Substituent positions influence melting points, solubility, and dipole moments. For example, 2,3-dichloro derivatives exhibit lower solubility in water compared to 3,4-dichloro isomers due to steric hindrance and reduced polarity. Computational tools like COSMO-RS predict solubility parameters, while differential scanning calorimetry (DSC) measures thermal stability .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., cytochrome P450). Chlorine atoms’ electronegativity enhances binding via halogen bonding.

- QSAR Models : Hammett constants (σ) for substituents correlate with bioactivity. For example, 2,3-dichloro groups increase lipophilicity (logP ~2.8), impacting membrane permeability.

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over nanosecond timescales .

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum proteins). Strategies include:

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion.

- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolysis to 2,3-dichloroaniline) that may interfere with results.

- Dose-Response Curves : EC₅₀ comparisons across cell lines (e.g., HEK293 vs. HepG2) account for tissue-specific metabolism .

Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) resolve co-eluting impurities.

- Crystallization Optimization : Screen solvents (e.g., DMSO/water) using high-throughput platforms to improve crystal morphology.

- Deep Eutectic Solvents (DES) : Choline chloride/urea mixtures enhance selectivity during extraction, reducing halogenated byproducts .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Amide bonds hydrolyze at pH < 3 or > 10, forming 2,3-dichloroaniline. Buffered solutions (pH 7.4) at 4°C extend shelf life. Thermogravimetric analysis (TGA) quantifies thermal decomposition thresholds (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.